REACTION_CXSMILES
|
C(O)(C)C.[Cl:5][C:6]1[CH:12]=[C:11]([N+:13]([O-])=O)[C:10]([CH3:16])=[CH:9][C:7]=1[NH2:8].[OH-].[K+]>C1(=O)C=CC=CC1=O.O>[Cl:5][C:6]1[CH:12]=[C:11]([NH2:13])[C:10]([CH3:16])=[CH:9][C:7]=1[NH2:8] |f:2.3|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
37.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=C(C(=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
C1(C(C=CC=C1)=O)=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=C1)N)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.6 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |